![molecular formula C17H20N2O3S B2842313 4-(dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide CAS No. 392322-90-6](/img/structure/B2842313.png)
4-(dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve a detailed examination of each step in this process, including the reagents and conditions used, and the mechanism of each reaction .Molecular Structure Analysis
The molecular structure of an organic compound is determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques provide information about the types of atoms in the molecule and how they are connected .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with various reagents under different conditions, and studying the products of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility in various solvents, and stability under various conditions, would be determined using various experimental techniques .Scientific Research Applications
Anticonvulsant Properties
One significant area of research focuses on the anticonvulsant properties of related benzamide derivatives, such as 4-amino-N-(2-ethylphenyl)benzamide, which has been documented for its potential in treating seizures. Initial screenings in animal models have shown that these derivatives are active against maximal electroshock-induced seizures, indicating their potential utility in developing new antiepileptic drugs. Molecular modeling studies of these compounds have provided insights into their mode of action, suggesting that specific structural modifications can enhance their anticonvulsant efficacy (Diouf et al., 1997).
Synthesis and Biological Evaluation
Another aspect of research is centered around the synthesis and biological evaluation of benzamide derivatives for potential applications in drug development. For instance, synthesis and characterization efforts have led to the creation of compounds with promising biological activity, including inhibitory effects against specific enzymes, highlighting their potential in medicinal chemistry applications (Saeed et al., 2015).
Anti-Tubercular Activity
The synthesis of novel benzamide derivatives aimed at combating tuberculosis has been explored, with certain compounds showing significant in vitro anti-tubercular activity against Mycobacterium tuberculosis. These findings underscore the potential of benzamide derivatives in the development of new anti-tubercular agents (Nimbalkar et al., 2018).
Antimicrobial Activity
Research into benzamide derivatives has also identified compounds with notable antimicrobial activity. Studies have demonstrated the synthesis of novel compounds carrying the sulfonamide moiety, which displayed interesting antibacterial and antifungal activities, suggesting their utility in addressing various microbial infections (Ghorab et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-13-7-5-6-8-16(13)18-17(20)14-9-11-15(12-10-14)23(21,22)19(2)3/h5-12H,4H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZAEACZGKFENE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide |
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